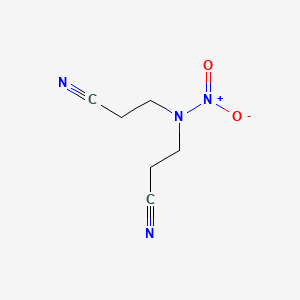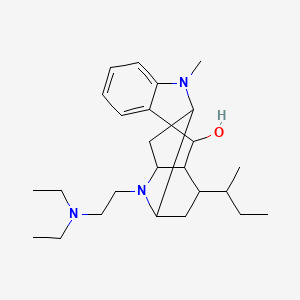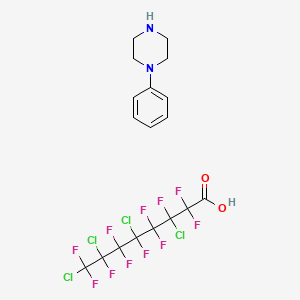
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid--1-phenylpiperazine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid–1-phenylpiperazine (1/1) is a complex organic compound characterized by the presence of multiple halogen atoms and a piperazine ring. This compound is notable for its unique chemical structure, which includes both fluorine and chlorine atoms, making it highly resistant to degradation and reactive under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid typically involves the halogenation of octanoic acid derivatives. The process includes multiple steps of chlorination and fluorination under controlled conditions. The reaction conditions often require the use of strong halogenating agents and catalysts to ensure the selective addition of chlorine and fluorine atoms at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes, often carried out in specialized reactors designed to handle highly reactive and corrosive chemicals. The production process must ensure the purity of the final product, which is achieved through rigorous purification steps, including distillation and crystallization.
化学反応の分析
Types of Reactions
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Under specific conditions, it can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce partially dehalogenated compounds.
科学的研究の応用
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with high stability and specific reactivity.
Industry: Utilized in the production of specialized materials, including coatings and polymers that require high chemical resistance.
作用機序
The mechanism of action of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows it to form strong bonds with specific sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s high stability and resistance to degradation make it a valuable tool in studying long-term biological effects.
類似化合物との比較
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but lacks chlorine atoms.
Perfluorooctanesulfonic acid (PFOS): Contains a sulfonic acid group instead of a carboxylic acid group.
Hexafluoropropylene oxide dimer acid (HFPO-DA): A shorter chain fluorinated compound with different reactivity.
Uniqueness
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid is unique due to its combination of chlorine and fluorine atoms, providing a distinct set of chemical properties. Its high resistance to degradation and specific reactivity make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
4627-64-9 |
|---|---|
分子式 |
C18H15Cl4F11N2O2 |
分子量 |
642.1 g/mol |
IUPAC名 |
1-phenylpiperazine;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid |
InChI |
InChI=1S/C10H14N2.C8HCl4F11O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23/h1-5,11H,6-9H2;(H,24,25) |
InChIキー |
SCQYZYCCUOSSOM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
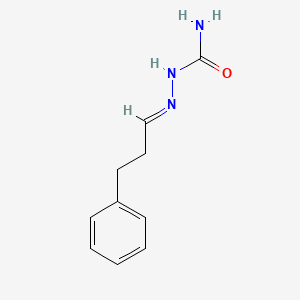
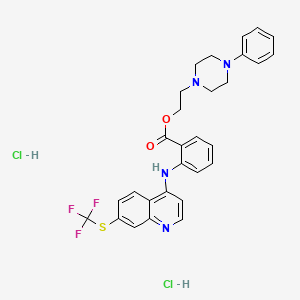
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
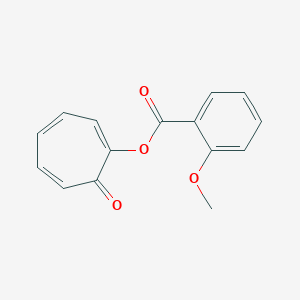
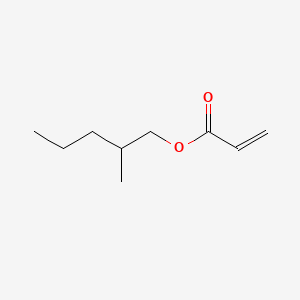
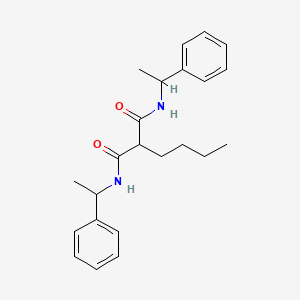
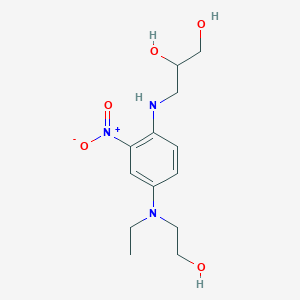

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
